molecular formula C6H4Cl2N2O2 B1582098 2,5-Dichloro-4-nitroaniline CAS No. 6627-34-5

2,5-Dichloro-4-nitroaniline

Cat. No. B1582098
Key on ui cas rn: 6627-34-5
M. Wt: 207.01 g/mol
InChI Key: JBXZCPXEYAEMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04725283

Procedure details

0.44 mole (154 g) of 2,5-dichloro-4-nitro-N-benzenesulphonylaniline prepared in the previous stage is suspended in 600 ml of concentrated sulphuric acid. After 24 hours' stirring at ambient temperature the reaction mixture is poured onto 5 kg of ice. The expected product precipitates. After filtering, washing to neutrality and drying, it melts at 156° C.
Name
2,5-dichloro-4-nitro-N-benzenesulphonylaniline
Quantity
154 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[C:15]([Cl:21])=[CH:14][C:3]=1[NH:4]S(C1C=CC=CC=1)(=O)=O>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[C:15]([Cl:21])=[CH:14][C:3]=1[NH2:4]

Inputs

Step One
Name
2,5-dichloro-4-nitro-N-benzenesulphonylaniline
Quantity
154 g
Type
reactant
Smiles
ClC1=C(NS(=O)(=O)C2=CC=CC=C2)C=C(C(=C1)[N+](=O)[O-])Cl
Step Two
Name
ice
Quantity
5 kg
Type
reactant
Smiles
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 24 hours' stirring at ambient temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The expected product precipitates
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
washing to neutrality
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=C(N)C=C(C(=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.